Cas no 2227720-29-6 (rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide)

Technical Introduction: rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide is a stereochemically defined heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a carboxamide functional group. Its rigid, saturated bicyclic structure enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The stereospecific configuration at the 1R, 3aR, and 6aS positions ensures precise spatial orientation, which is critical for selective binding in biological targets. This compound is particularly useful in the synthesis of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its ability to impart structural diversity and optimize pharmacokinetic properties. High purity and well-defined stereochemistry support reproducible research outcomes.
rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide structure
2227720-29-6 structure
Product name:rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide
CAS No:2227720-29-6
MF:C8H14N2O
MW:154.209561824799
CID:5859405
PubChem ID:98292139

rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide
    • EN300-1653385
    • rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
    • 2227720-29-6
    • Inchi: 1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)/t5-,6-,7+/m0/s1
    • InChI Key: KAIODGZZEANQLB-LYFYHCNISA-N
    • SMILES: O=C([C@H]1[C@H]2CCC[C@H]2CN1)N

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.1Ų

rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1653385-0.25g
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
0.25g
$1078.0 2023-06-04
Enamine
EN300-1653385-1.0g
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
1g
$1172.0 2023-06-04
Enamine
EN300-1653385-5000mg
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
5000mg
$2235.0 2023-09-21
Enamine
EN300-1653385-1000mg
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
1000mg
$770.0 2023-09-21
Enamine
EN300-1653385-2500mg
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
2500mg
$1509.0 2023-09-21
Enamine
EN300-1653385-10000mg
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
10000mg
$3315.0 2023-09-21
Enamine
EN300-1653385-100mg
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
100mg
$678.0 2023-09-21
Enamine
EN300-1653385-0.5g
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
0.5g
$1124.0 2023-06-04
Enamine
EN300-1653385-2.5g
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
2.5g
$2295.0 2023-06-04
Enamine
EN300-1653385-10.0g
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
2227720-29-6
10g
$5037.0 2023-06-04

rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Related Literature

Additional information on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide

Research Briefing on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide (CAS: 2227720-29-6)

Recent studies on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide (CAS: 2227720-29-6) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique octahydrocyclopentacpyrrole scaffold, has garnered attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and metabolic disorders. The following briefing synthesizes the latest findings on its chemical properties, pharmacological activities, and applications in drug discovery.

Structural analysis reveals that rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide exhibits a rigid bicyclic framework, which enhances its binding affinity to specific receptors. Recent computational and crystallographic studies have elucidated its conformational stability and interactions with enzymes such as dipeptidyl peptidase-4 (DPP-4) and serotonin receptors. These insights are critical for optimizing its derivatives for improved pharmacokinetic profiles.

In vitro and in vivo studies have demonstrated the compound's efficacy in preclinical models of type 2 diabetes and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this scaffold significantly inhibited DPP-4, a target for glycemic control, with IC50 values in the nanomolar range. Additionally, its ability to cross the blood-brain barrier suggests potential applications in Alzheimer's disease therapy.

The synthetic pathways for rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide have been refined to achieve higher yields and enantiomeric purity. Recent advancements in asymmetric catalysis, as detailed in Organic Letters (2024), have enabled the production of enantiopure forms, which are essential for reducing off-target effects in clinical applications. Scalable routes using flow chemistry are also under exploration to meet industrial demands.

Despite its promise, challenges remain in translating this compound into clinical use. Toxicity profiles and metabolic stability require further investigation, as highlighted in a 2024 review in Chemical Research in Toxicology. Collaborative efforts between academia and industry are underway to address these gaps, with Phase I trials anticipated for select derivatives by 2025.

In conclusion, rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to harness its structural features for next-generation drugs, particularly in metabolic and CNS disorders. Stakeholders are encouraged to monitor developments in synthetic methodologies and preclinical validation to capitalize on emerging opportunities.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.